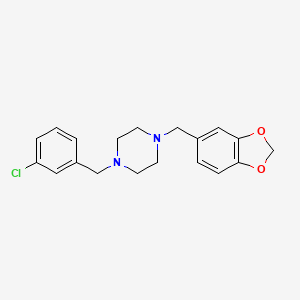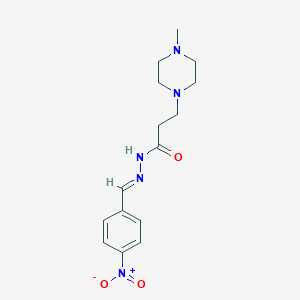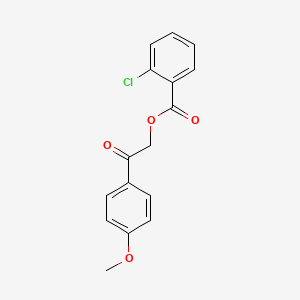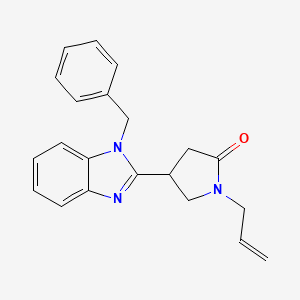
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, including those closely related to 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine, involves multi-step chemical processes. For example, compounds derived from piperazine have been synthesized through sequences that may involve condensation, oxidation, reductive amination, chlorination, and cyclization (Teng Da-wei, 2013).
Molecular Structure Analysis
Research on closely related piperazine derivatives shows that they adopt very similar molecular conformations. However, differences in intermolecular interactions, such as the presence or absence of hydrogen bonds, can significantly affect their molecular structure and, subsequently, their chemical properties and reactivity (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine and its analogs demonstrate a range of chemical reactions and properties, influenced by their molecular structure. For instance, organotin(IV) derivatives of closely related compounds have shown significant antibacterial and antifungal activity, highlighting the potential for diverse chemical reactivity and applications in biological contexts (F. Shaheen et al., 2018).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and crystal structure, can be closely examined through X-ray crystallography and other analytical techniques. These studies help in understanding the compound's stability, crystalline forms, and potential for formulation (S. Naveen et al., 2009).
Chemical Properties Analysis
The chemical properties of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine, including its reactivity with different chemical groups, its potential as a ligand in complex formations, and its role in various chemical reactions, are critical for its application in synthesizing new compounds with desired biological activities. Studies have revealed that modifications to the piperazine moiety can significantly impact the compound's chemical properties and biological activities (K. Shibuya et al., 2018).
Aplicaciones Científicas De Investigación
Metabolic Pathways in Drug Development
The compound 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine is closely related to Lu AA21004, a novel antidepressant. A study investigated its metabolic pathways, revealing its oxidation to various metabolites. The metabolism of Lu AA21004 to the benzylic alcohol and its subsequent oxidation to benzoic acid involves multiple enzymes, including CYP2D6 and CYP2C9, highlighting the compound's role in drug metabolism research (Hvenegaard et al., 2012).
Structural Analysis for Drug Design
A study on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, including the subject compound, showed that despite similar molecular structures, these compounds exhibit different intermolecular interactions. This research is crucial for understanding the structural basis for drug design and development (Mahesha et al., 2019).
Antimicrobial Applications
Research has been conducted on derivatives of 1,2,4-Triazole, including those related to 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine, demonstrating significant antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Pharmacological Research
Various piperazine derivatives, including those similar to the subject compound, have been studied for their central pharmacological activities. These compounds are researched for their potential in treating psychological disorders due to their interaction with the monoamine pathway, highlighting the compound's relevance in neuroscience and pharmacology (Brito et al., 2018).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-3-1-2-15(10-17)12-21-6-8-22(9-7-21)13-16-4-5-18-19(11-16)24-14-23-18/h1-5,10-11H,6-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUBCLMLGOVQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5546007.png)
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5546012.png)
![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)
![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5546060.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)
![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)
![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)
![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)